molecular formula C16H20N2O3S2 B2732169 N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 683237-94-7

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide

Cat. No.: B2732169
CAS No.: 683237-94-7
M. Wt: 352.47
InChI Key: FASHDINGQHVAFE-MSUUIHNZSA-N
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Description

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a synthetic benzothiazole derivative offered for research and development purposes. This compound features a methanesulfonyl group at the 6-position of the benzothiazole ring and a cyclohexanecarboxamide moiety. Benzothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide spectrum of potential biological activities. Structurally related benzothiazoles have been identified as selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target with considerable potential for the treatment of metabolic diseases such as type 2 diabetes and obesity . Other benzothiazole-based compounds have also demonstrated anticonvulsant properties . The specific methanesulfonyl substituent may influence the compound's electronic properties and binding affinity to biological targets, making it a valuable scaffold for investigating new therapeutic avenues. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological probe for studying enzyme interactions and receptor binding in various disease pathways. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-18-13-9-8-12(23(2,20)21)10-14(13)22-16(18)17-15(19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASHDINGQHVAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach includes the formation of the benzothiazole ring followed by the introduction of the methanesulfonyl and cyclohexanecarboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives

Example Compound : N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide

Property Target Compound Naphthalen-1-yl Derivative
Core Structure Benzothiazole-dihydrothiazole hybrid Cyclohexanecarboxamide with arylthioamide substituent
Functional Groups Methanesulfonyl, methyl, cyclohexanecarboxamide Naphthyl, thiourea, cyclohexanecarboxamide
Synthesis Likely condensation of benzothiazole precursor with cyclohexanecarboxamide Reaction of cyclohexanecarboxamide with aryl isothiocyanate
Crystallography Requires software like SHELX for refinement Structure solved via X-ray diffraction
Hydrogen Bonding Methanesulfonyl may act as acceptor; amide as donor Thiourea group facilitates N–H···S and N–H···O bonds

Key Differences :

  • The target compound’s benzothiazole core enables π-π stacking and distinct electronic properties compared to the arylthioamide group in the derivative.
  • The methanesulfonyl group enhances polarity and solubility relative to the naphthyl group, which is hydrophobic.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Example Compound: Synthesized from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol

Property Target Compound 3-Methylbenzamide Derivative
Core Structure Benzothiazole-dihydrothiazole hybrid Benzamide with hydroxyl and tertiary alcohol groups
Functional Groups Methanesulfonyl, methyl, cyclohexanecarboxamide Methyl, hydroxyl, amide
Applications Potential use in catalysis (unconfirmed) N,O-bidentate directing group for metal catalysis
Hydrogen Bonding Amide and sulfonyl groups may form complex networks Hydroxyl and amide groups create robust H-bonding

Key Differences :

  • The target compound’s dihydrothiazole ring introduces puckering effects (analyzed via Cremer-Pople coordinates ), unlike the planar benzamide derivative.

Physicochemical and Structural Analysis

Hydrogen Bonding and Crystal Packing
  • The target compound’s amide and sulfonyl groups likely participate in N–H···O and C–H···O interactions, similar to patterns observed in benzamide derivatives .
  • In contrast, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide forms thiourea-mediated hydrogen bonds, demonstrating how sulfur-containing groups alter packing motifs.
Ring Puckering and Conformation
  • The dihydrothiazole ring in the target compound may exhibit puckering, analyzed using Cremer-Pople coordinates , whereas benzamide derivatives like adopt planar or near-planar conformations.

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H18N2O3S2C_{18}H_{18}N_{2}O_{3}S_{2} and a molecular weight of 374.47 g/mol. Its structure features a benzothiazole ring, which is known for various bioactivities, particularly in anticancer research.

Key Structural Features:

  • Benzothiazole Ring: A five-membered heterocyclic ring that enhances biological activity through interactions with biological macromolecules.
  • Methanesulfonyl Group: This group is crucial for the compound's lipophilicity and overall reactivity.

The mechanism of action involves several pathways:

  • Enzyme Modulation: The compound may interact with specific enzymes, influencing their activity and potentially leading to apoptosis in cancer cells.
  • Caspase Activation: Similar compounds have shown the ability to activate procaspase-3, leading to caspase-3 activation and subsequent apoptosis in cancer cells .
  • Molecular Interactions: The benzothiazole moiety can participate in π-π stacking and hydrogen bonding with proteins, modulating their function .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. For instance, N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene) compounds have shown promising results against various cancer cell lines.

Case Study Findings:

  • In vitro studies demonstrated that benzothiazole derivatives could induce apoptosis in cancer cells by activating procaspase-3 to caspase-3 .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kMCF-76.6Procaspase-3 activation

Other Biological Activities

In addition to anticancer properties, these compounds may also exhibit:

  • Antimicrobial Activity: Some benzothiazole derivatives have been reported to possess antibacterial properties.
  • Anti-inflammatory Effects: The structural motifs may contribute to anti-inflammatory responses through modulation of inflammatory mediators.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole ring significantly influence biological activity. For example:

  • Presence of Lipophilic Groups: Enhances the compound's ability to penetrate cellular membranes.
  • Electron-Withdrawing Groups: Such as sulfonyl groups can increase the reactivity towards biological targets.

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